molecular formula C24H29N5O4 B15103439 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B15103439
M. Wt: 451.5 g/mol
InChI Key: QQIHGCVOIJMJAI-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C24H29N5O4/c1-31-20-4-3-17(15-21(20)32-2)16-29-13-9-19(10-14-29)26-22(30)5-6-23-27-24(28-33-23)18-7-11-25-12-8-18/h3-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1-2H3,(H,26,30)

InChI Key

QQIHGCVOIJMJAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: shares similarities with other piperidine and oxadiazole derivatives.

    Piperidine derivatives: Known for their pharmacological activities, including analgesic and antipsychotic effects.

    Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, antitumor, and neuroprotective properties.

Chemical Structure and Synthesis

The compound features a complex structure consisting of a piperidine ring substituted with a 3,4-dimethoxybenzyl group and an oxadiazole moiety linked to a pyridine ring. The structural formula can be represented as follows:

C24H30N4O3\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multiple synthetic steps that integrate the piperidine and oxadiazole functionalities. While specific synthesis routes may vary, they generally include the following stages:

  • Formation of the Piperidine Ring : Utilizing standard piperidine synthesis techniques.
  • Introduction of the Dimethoxybenzyl Group : This is achieved through substitution reactions.
  • Oxadiazole Formation : The oxadiazole ring is formed via cyclization reactions involving suitable precursors.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:

  • A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The compound's structural features may enhance its interaction with bacterial targets, leading to increased efficacy.
Compound Activity Target Organism
This compoundAntibacterialE. coli, S. aureus
1,3,4-Oxadiazole DerivativesAntifungalCandida spp., Aspergillus spp.

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation .
  • Molecular docking studies suggest strong binding affinities to targets such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.

Neuroprotective Effects

Emerging research points towards neuroprotective activities associated with compounds similar to this compound:

  • Compounds with piperidine and oxadiazole moieties have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Screening

In a study conducted by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. The most potent compounds exhibited significant inhibition against Mycobacterium bovis BCG in both active and dormant states.

Case Study 2: Antitumor Research

Research published in PMC demonstrated that specific oxadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase inhibitors. These findings suggest potential applications in cancer therapy.

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